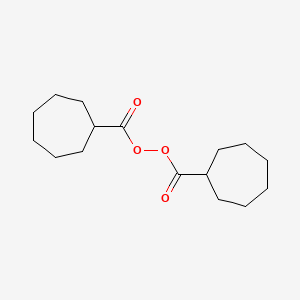
(2-Cyclopentylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopentyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions are generally mild, and the reagents are stable and environmentally benign . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Cyclopentylpyrimidin-5-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, the compound is used for its ability to form reversible covalent bonds with diols, which is useful in the development of sensors and diagnostic tools. It is also being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable complexes with various ligands makes it a valuable component in the development of advanced materials .
Mécanisme D'action
The mechanism of action of (2-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible transformations between its trigonal planar and tetrahedral forms. This property is exploited in various applications, including sensing, catalysis, and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylboronic acid: Similar in structure but less stable in air.
Pinacol boronic esters: Often used in similar applications but have different physical properties.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness
(2-Cyclopentylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a cyclopentyl group, which imparts specific chemical properties that are not observed in other boronic acids. This makes it particularly useful in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C9H13BN2O2 |
|---|---|
Poids moléculaire |
192.03 g/mol |
Nom IUPAC |
(2-cyclopentylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 |
Clé InChI |
BSZZPOHPCZFYTG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

